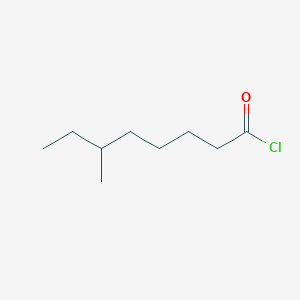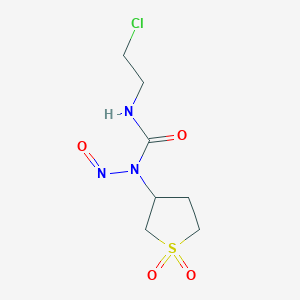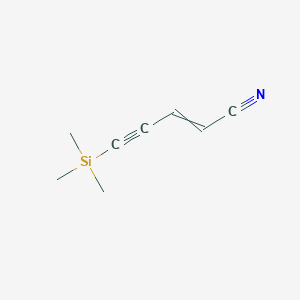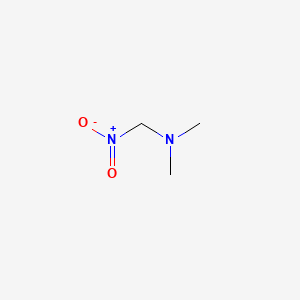
6-Methyloctanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyloctanoyl chloride is an organic compound with the molecular formula C9H17ClO. It is a derivative of octanoyl chloride, where a methyl group is attached to the sixth carbon of the octanoyl chain. This compound is used in various chemical reactions and has applications in different fields such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyloctanoyl chloride can be synthesized through the reaction of 6-methyloctanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions are usually mild, and the product is obtained in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where 6-methyloctanoic acid is reacted with a chlorinating agent in a controlled environment. The use of automated systems ensures consistent quality and high efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyloctanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 6-methyloctanoic acid and hydrochloric acid.
Reduction: It can be reduced to 6-methyloctanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides under mild conditions.
Alcohols: Forms esters when reacted with alcohols in the presence of a base such as pyridine.
Thiols: Reacts with thiols to form thioesters, often using a base to neutralize the hydrochloric acid formed.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
6-Methyloctanoic Acid: Formed from hydrolysis.
Scientific Research Applications
6-Methyloctanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Utilized in the preparation of drug molecules, particularly those requiring specific acylation reactions.
Materials Science: Employed in the modification of polymers and other materials to introduce specific functional groups.
Biological Studies: Used in the synthesis of biologically active molecules for research in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of 6-methyloctanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, introducing the 6-methyloctanoyl group into the target molecule. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Octanoyl Chloride: Similar structure but lacks the methyl group at the sixth carbon.
Hexanoyl Chloride: Shorter chain length and different reactivity profile.
Decanoyl Chloride: Longer chain length with different physical properties.
Uniqueness
6-Methyloctanoyl chloride is unique due to the presence of the methyl group, which can influence its reactivity and the properties of the resulting products. This structural difference can lead to variations in the physical and chemical properties compared to other acyl chlorides, making it suitable for specific applications where these unique properties are desired.
Properties
IUPAC Name |
6-methyloctanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGKSVAVFKFRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546680 |
Source


|
| Record name | 6-Methyloctanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53838-47-4 |
Source


|
| Record name | 6-Methyloctanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate](/img/structure/B14641760.png)


![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)





![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)
